molecular formula C19H15F3N2OS B300912 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No. B300912
M. Wt: 376.4 g/mol
InChI Key: DXVMHNVYAKISJL-BWFWVIOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one, also known as MMBIT, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
In Alzheimer's disease, 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the pathogenesis of the disease. 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one are not well characterized, but studies have shown that it exhibits antitumor activity in various cancer cell lines, as well as potential therapeutic effects in Alzheimer's disease. Additionally, 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one-based MOFs have been shown to exhibit high surface areas and tunable pore sizes, making them promising materials for various applications.

Advantages and Limitations for Lab Experiments

One advantage of 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Additionally, 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one-based MOFs have been shown to exhibit high surface areas and tunable pore sizes, making them promising materials for various applications. However, one limitation of 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are many potential future directions for research on 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one, including:
1. Further investigation of its mechanism of action in cancer cells and Alzheimer's disease.
2. Development of 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one-based MOFs for various applications, including gas storage, catalysis, and drug delivery.
3. Synthesis of 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one derivatives with improved antitumor activity and selectivity.
4. Investigation of the potential therapeutic effects of 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one in other diseases, such as Parkinson's disease and Huntington's disease.
5. Development of new synthetic methods for 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one and its derivatives, to improve their accessibility for research.

Synthesis Methods

The synthesis of 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves the reaction of 3-(trifluoromethyl)aniline with 4-methylbenzaldehyde in the presence of a base, followed by condensation with 2-methyl-4-thioxo-1,3-thiazolidin-5-one. The resulting product is 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one, which can be purified through recrystallization.

Scientific Research Applications

3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has been investigated as a potential therapeutic agent for Alzheimer's disease, due to its ability to inhibit the formation of amyloid-beta peptides.
In materials science, 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one-based MOFs have been shown to exhibit high surface areas and tunable pore sizes, making them promising materials for various applications.
In catalysis, 3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has been used as a ligand for the synthesis of chiral catalysts, which have been shown to exhibit high enantioselectivity in various reactions, including asymmetric hydrogenation and Suzuki-Miyaura coupling.

properties

Product Name

3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Molecular Formula

C19H15F3N2OS

Molecular Weight

376.4 g/mol

IUPAC Name

(5Z)-3-methyl-5-[(4-methylphenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15F3N2OS/c1-12-6-8-13(9-7-12)10-16-17(25)24(2)18(26-16)23-15-5-3-4-14(11-15)19(20,21)22/h3-11H,1-2H3/b16-10-,23-18?

InChI Key

DXVMHNVYAKISJL-BWFWVIOXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC(=C3)C(F)(F)F)S2)C

SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC(=C3)C(F)(F)F)S2)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC(=C3)C(F)(F)F)S2)C

Origin of Product

United States

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